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Compound of Interest

Compound Name: 5-Cyclobutyl-1,3-oxazol-2-amine

Cat. No.: B3388947

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 5-Cyclobutyl-1,3-oxazol-2-amine. Due to the limited availability of experimental data in
public databases and literature, this guide combines predicted spectroscopic data with
established methodologies for the characterization of related 2-aminooxazole compounds. This
document aims to serve as a valuable resource for researchers involved in the synthesis,
analysis, and application of this and similar chemical entities.

Chemical Structure and Properties

5-Cyclobutyl-1,3-o0xazol-2-amine is a heterocyclic compound featuring a cyclobutane ring
attached to the 5-position of a 1,3-oxazol-2-amine core. The presence of the 2-amino group
and the oxazole ring imparts specific chemical properties that are of interest in medicinal
chemistry and drug discovery.

Molecular Formula: C7H10N20 Molecular Weight: 138.17 g/mol CAS Number: 899421-56-8
Figure 1: Chemical structure of 5-Cyclobutyl-1,3-oxazol-2-amine.

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for 5-
Cyclobutyl-1,3-oxazol-2-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for 5-Cyclobutyl-1,3-o0xazol-2-amine is not readily available.
The following tables provide predicted *H and 3C NMR chemical shifts. These predictions are
based on computational models and should be used as a guide for spectral interpretation.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift L . .
Multiplicity Integration Assignment

(ppm)

~6.5-7.0 s 1H Oxazole H-4

~45-5.0 brs 2H -NH:2

~3.0-35 p 1H Cyclobutane CH

~1.8-2.4 m 6H Cyclobutane CH:

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (ppm) Assighment
~160 - 165 C2 (C-NH2)
~145 - 150 CS

~115-120 C4

~30-35 Cyclobutane CH
~15-20 Cyclobutane CH:

Mass Spectrometry (MS)

The mass spectrum of 5-Cyclobutyl-1,3-o0xazol-2-amine is expected to show a prominent
molecular ion peak. The fragmentation pattern will likely be influenced by the 2-amino group,
which can direct cleavage of the oxazole ring.

Table 3: Expected Mass Spectrometry Data
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miz Interpretation

138 [M]* (Molecular lon)

110 [M - CzHa4]* (Loss of ethylene from cyclobutane)
96 [M - CsHe]* (Loss of propene from cyclobutane)
83 Fragmentation of the oxazole ring

55 Cyclobutyl cation

Infrared (IR) Spectroscopy

The IR spectrum of 5-Cyclobutyl-1,3-oxazol-2-amine will exhibit characteristic absorption
bands corresponding to its functional groups.

Table 4: Typical Infrared Absorption Frequencies

Frequency (cm™?) Intensity Assighment

3300 - 3500 Medium, Sharp (doublet) N-H stretch (primary amine)
2850 - 3000 Medium C-H stretch (aliphatic)

1640 - 1680 Strong C=N stretch (oxazole ring)
1580 - 1620 Medium N-H bend (primary amine)
1050 - 1150 Strong C-O-C stretch (oxazole ring)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-Cyclobutyl-1,3-
oxazol-2-amine.

NMR Spectroscopy

Sample Preparation:

» Weigh 5-10 mg of the purified compound.
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o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds)
in a clean vial.

e Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:

e 1H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient
number of scans to obtain a good signal-to-noise ratio.

e 13C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be
necessary due to the lower natural abundance of 13C.

Mass Spectrometry

Sample Preparation:

o Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g.,
methanol, acetonitrile).

 Dilute the stock solution to a final concentration of 1-10 pg/mL.
Data Acquisition:
o Method: Electrospray ionization (ESI) is a suitable method for this compound.

e Analysis: Perform the analysis in positive ion mode to observe the [M+H]* ion. Acquire data
over a mass range that includes the expected molecular weight.

Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR):
e Ensure the ATR crystal is clean.
e Place a small amount of the solid sample directly onto the crystal.

» Apply pressure to ensure good contact between the sample and the crystal.
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e Record the spectrum, typically over a range of 4000-400 cm~1.

Synthetic and Analytical Workflow

The synthesis and characterization of 5-Cyclobutyl-1,3-oxazol-2-amine would typically follow

a logical progression of steps.
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Figure 2: Proposed synthesis and spectroscopic characterization workflow.
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A plausible synthetic route involves the cyclization of a suitable precursor, such as a derivative
of cyclobutylacetaldehyde, with cyanamide. The crude product would then be purified and
subjected to a battery of spectroscopic techniques to confirm its identity and purity.

Logical Flow of Spectroscopic Analysis
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Figure 3: Logical relationship of spectroscopic techniques for structure elucidation.

Each spectroscopic technique provides complementary information. NMR spectroscopy
elucidates the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry
confirms the molecular weight and provides clues about the molecule's stability and
fragmentation pathways. Infrared spectroscopy identifies the key functional groups present in
the molecule. Together, these methods provide a comprehensive characterization of the
chemical structure.

 To cite this document: BenchChem. [Spectroscopic Characterization of 5-Cyclobutyl-1,3-
oxazol-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3388947#spectroscopic-characterization-of-5-
cyclobutyl-1-3-oxazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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